2,4,8-Trimethyldibenzothiophene

Übersicht

Beschreibung

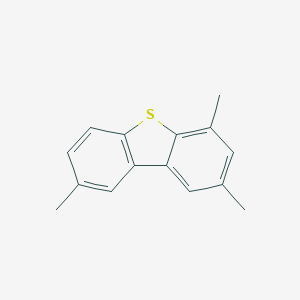

2,4,8-Trimethyldibenzothiophene is an organic compound with the molecular formula C15H14S. It belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of three methyl groups attached to the dibenzothiophene core at positions 2, 4, and 8 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,8-Trimethyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,8-Trimethyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Reduction: Reduction reactions can convert the sulfur atom in the dibenzothiophene ring to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), peracids.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: C15H14S

Molecular Weight: 238.34 g/mol

IUPAC Name: 2,4,8-trimethyldibenzothiophene

The compound's structure features three methyl groups attached to the dibenzothiophene framework, significantly influencing its chemical behavior and interactions.

Geochemical Studies

TMDT is utilized as a biomarker in geochemical investigations to assess oil maturity and depositional environments. Its presence in fossil fuels serves as an indicator of thermal maturity and can help trace the source of hydrocarbons in sedimentary basins .

Environmental Monitoring

The compound plays a role in environmental assessments, particularly concerning the presence of sulfur-containing PAHs. Monitoring TMDT levels can provide insights into pollution sources and the ecological impact of industrial activities .

Catalysis Research

In catalysis, TMDT is studied for its potential in hydrodesulfurization processes. The compound's reactivity is linked to the position of its methyl substituents, which can affect the efficiency of sulfur removal from fuels . Theoretical studies indicate that TMDT exhibits unique adsorption characteristics on metal catalysts, enhancing its utility in catalytic applications .

Materials Science

TMDT is being explored for its potential in developing organic semiconductors. Its unique electronic properties make it a candidate for applications in organic electronics and photovoltaic devices .

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Application Focus |

|---|---|---|

| Dibenzothiophene | Parent compound without methyl substitutions | Baseline for comparison |

| Dimethyldibenzothiophene | Two methyl groups at various positions | Similar applications in geochemistry |

| Tetramethyldibenzothiophene | Four methyl groups | Explored for enhanced reactivity |

TMDT's specific substitution pattern distinguishes it from related compounds, making it particularly valuable in both geochemical and catalytic contexts.

Case Study 1: Geochemical Application

A study conducted on rock extracts from the Niger Delta basin demonstrated the significance of trimethyldibenzothiophenes as biomarkers for oil source correlation. The distribution patterns of TMDT were analyzed to ascertain oil filling pathways and thermal maturity levels .

Case Study 2: Environmental Impact Assessment

Research focusing on urban runoff revealed that TMDT levels correlated with industrial discharge points. The study highlighted the compound's utility as an indicator for monitoring environmental contamination by PAHs, underscoring its relevance in environmental management strategies .

Wirkmechanismus

The mechanism of action of 2,4,8-Trimethyldibenzothiophene involves its interaction with molecular targets and pathways. In oxidation reactions, the sulfur atom in the dibenzothiophene ring is the primary site of reactivity, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the presence of oxidizing agents and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- 2,4,6-Trimethyldibenzothiophene

- 2,4,7-Trimethyldibenzothiophene

- 4-Phenyldibenzothiophene

- Benzo[b]naphtho[2,1-d]thiophene

Comparison: 2,4,8-Trimethyldibenzothiophene is unique due to the specific positions of its methyl groups, which influence its chemical reactivity and physical properties. Compared to other trimethyldibenzothiophenes, it may exhibit different reactivity patterns in oxidation and substitution reactions. The presence of methyl groups at positions 2, 4, and 8 can also affect its interaction with molecular targets and its overall stability .

Biologische Aktivität

2,4,8-Trimethyldibenzothiophene (CAS Number: 1210-52-2) is a polycyclic aromatic sulfur compound that has garnered attention due to its potential biological activity and environmental significance. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on microbial organisms, and potential applications in bioremediation.

- Molecular Formula : C₁₅H₁₄S

- Molecular Weight : 226.337 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 380.1 °C

- Flash Point : 137.4 °C

These properties indicate that this compound is a stable compound under standard conditions, which is relevant for both laboratory studies and industrial applications.

Microbial Degradation

Research has demonstrated that certain microorganisms can degrade dibenzothiophenes, including this compound. For instance, a study by Konishi et al. (2000) highlighted the ability of Paenibacillus sp. strain A11-2 to desulfurize dibenzothiophene effectively at elevated temperatures. This strain converts dibenzothiophene into less harmful products such as 2-hydroxybiphenyl through a carbon-sulfur bond cleavage mechanism .

Case Study 1: Bioremediation Potential

In an experimental setup to assess the bioremediation potential of dibenzothiophenes, researchers isolated bacterial strains capable of degrading these compounds in contaminated soils. The study found that Paenibacillus sp. not only degraded dibenzothiophene but also improved soil quality by reducing sulfur content and enhancing microbial diversity .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted in regions where oil extraction occurs, revealing that dibenzothiophenes like this compound are prevalent pollutants. The study emphasized the need for microbial remediation strategies to mitigate their effects on local ecosystems .

Research Findings Summary

| Study | Organism | Findings |

|---|---|---|

| Konishi et al., 2000 | Paenibacillus sp. A11-2 | Effective desulfurization of dibenzothiophene at high temperatures; conversion to less harmful products |

| Environmental Impact Study | Various bacterial strains | Identification of strains capable of degrading dibenzothiophenes; implications for bioremediation |

Eigenschaften

IUPAC Name |

2,4,8-trimethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S/c1-9-4-5-14-12(7-9)13-8-10(2)6-11(3)15(13)16-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQHEOIAYXXUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036999 | |

| Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70021-48-6, 1210-52-2 | |

| Record name | Dibenzothiophene, trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trimethyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.